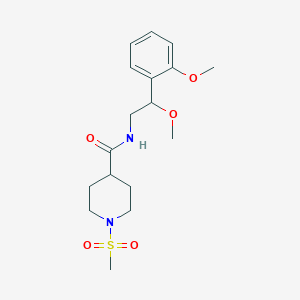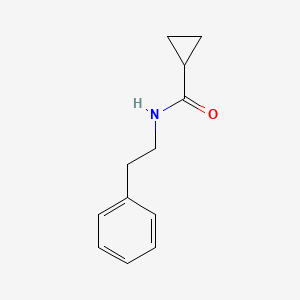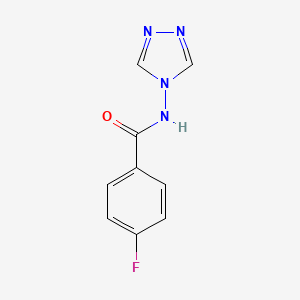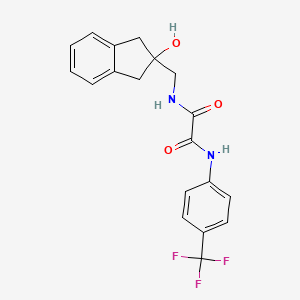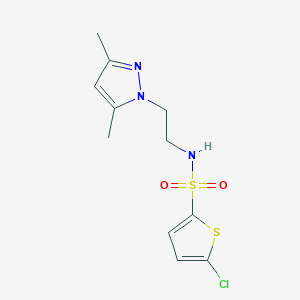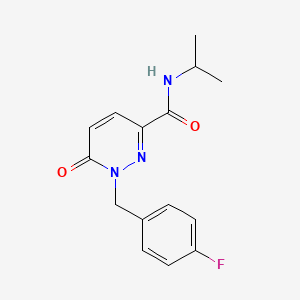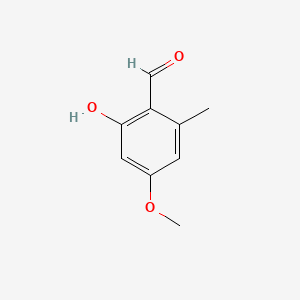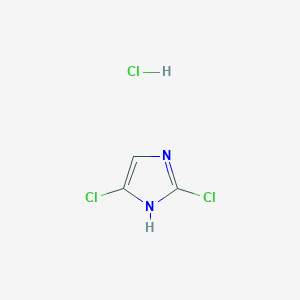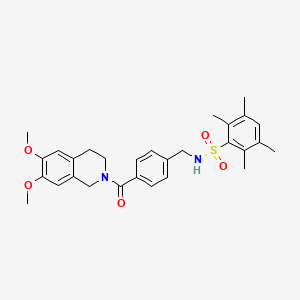
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C29H34N2O5S and its molecular weight is 522.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Synthesis
This compound can be used as a starting material for the synthesis of various alkaloids. In research conducted by Blank and Opatz (2011), 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, a closely related compound, was effectively used in the enantioselective synthesis of benzylisoquinolines and tetrahydroprotoberberines, valuable for their potential medicinal properties (Blank & Opatz, 2011).
Interaction with Human Carbonic Anhydrases
Research by Mader et al. (2011) highlights the inhibition of human carbonic anhydrases by isoquinolinesulfonamides, to which the compound is structurally related. This study provides insights into the binding mode of these inhibitors, contributing to the development of selective inhibitors for specific isoforms (Mader et al., 2011).
Structural Studies
Chakka et al. (2011) focused on the structural aspects of dimethoxy-tetrahydroisoquinoline derivatives, which are important for understanding their chemical properties and potential applications in catalysis and drug development (Chakka, McKay, Govender, Kruger & Maguire, 2011).
Electrochemical Studies
Sainsbury and Todd (1992) explored the electrochemical oxidation of derivatives of dimethoxy-isoquinolinone, providing insights into their chemical behavior under oxidative conditions. This research is crucial for understanding the electrochemical properties of similar compounds (Sainsbury & Todd, 1992).
Synthesis of Isoquinoline Derivatives
Sobarzo-Sánchez et al. (2010) demonstrated the use of dimethoxy-tetrahydroisoquinoline as a starting material for the synthesis of isoaporphine and tetrahydroisoquinoline derivatives, which are of interest in medicinal chemistry (Sobarzo-Sánchez, Uriarte, Santana, Tapia & Pérez Lourido, 2010).
Identification of Metabolites
Umehara et al. (2009) identified metabolites of a compound containing a 6,7-dimethoxy-tetrahydroisoquinoline moiety, contributing to the understanding of its metabolic pathways and potential therapeutic applications (Umehara, Shirai, Iwatsubo, Noguchi, Usui & Kamimura, 2009).
Absolute Stereochemistry
Mondeshka et al. (1992) conducted a study on the resolution and absolute stereochemistry of dimethoxy-tetrahydroisoquinoline derivatives, providing critical information for their potential applications in stereospecific syntheses (Mondeshka, Angelova, Stensland, Werner & Ivanov, 1992).
Local Anesthetic Activity and Toxicity
Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of synthesized aryltetrahydroisoquinoline alkaloid derivatives, demonstrating their potential as therapeutic agents (Azamatov, Zhurakulov, Vinogradova, Tursunkhodzhaeva, Khinkar, Malatani, Aldurdunji, Tiezzi & Mamadalieva, 2023).
Propriétés
IUPAC Name |
N-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O5S/c1-18-13-19(2)21(4)28(20(18)3)37(33,34)30-16-22-7-9-23(10-8-22)29(32)31-12-11-24-14-26(35-5)27(36-6)15-25(24)17-31/h7-10,13-15,30H,11-12,16-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRROZIMLOFAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

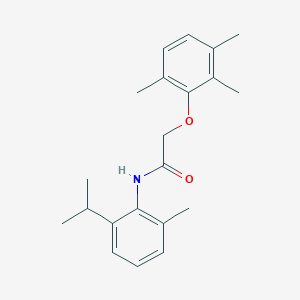



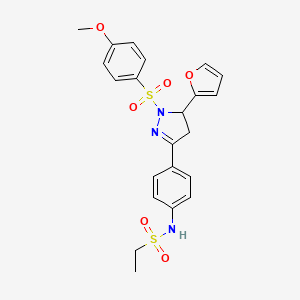
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2816345.png)
